molecular formula C12H17ClN2O3 B1394673 3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1219982-62-3

3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1394673
CAS No.: 1219982-62-3
M. Wt: 272.73 g/mol
InChI Key: DJLWJXSVSOFIIS-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 4-nitrophenoxy methyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as alkyl halides, bases like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-[(4-Aminophenoxy)methyl]piperidine.

    Substitution: Various substituted piperidine derivatives.

    Hydrolysis: Piperidine and 4-nitrophenol.

Scientific Research Applications

3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a 4-nitrophenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Biological Activity

3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by the presence of a nitrophenoxy group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C12H17ClN2O3C_{12}H_{17}ClN_{2}O_{3}, with a molecular weight of approximately 272.73 g/mol. The structure features a piperidine ring substituted with a 4-nitrophenoxy group, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine moiety can engage with neurotransmitter receptors, while the nitro group may undergo reduction to form an amino group, enhancing its reactivity and potential interactions with enzymes and receptors.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological activity. These compounds have been studied for their potential effects on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways, which are critical in treating mood disorders and other neurological conditions.

Antimicrobial Activity

This compound has shown promising antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL . The presence of the nitrophenoxy group is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.

Study on Antimicrobial Efficacy

A study conducted on piperidine derivatives, including this compound, evaluated their antibacterial activity against common pathogens. The results indicated that this compound exhibited significant inhibition against E. coli and Candida albicans, with MIC values suggesting a strong potential for development as an antimicrobial agent .

Neuropharmacological Investigation

In a neuropharmacological study, the effects of related piperidine derivatives were assessed in rodent models. The findings suggested that these compounds could modulate pain pathways effectively, comparable to established analgesics like morphine. This positions this compound as a candidate for further research into pain management therapies .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
4-[(4-Methyl-3-nitrophenoxy)methyl]piperidine hydrochlorideMethyl substitution on phenoxyEnhanced lipophilicity
3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochlorideMethyl substitution on piperidineAltered pharmacokinetics
4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochlorideChlorine substitutionIncreased antibacterial activity

This table illustrates how variations in substituents can significantly influence the biological activity and chemical properties of piperidine derivatives.

Properties

IUPAC Name

3-[(4-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c15-14(16)11-3-5-12(6-4-11)17-9-10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLWJXSVSOFIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-62-3
Record name Piperidine, 3-[(4-nitrophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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